BenchChemオンラインストアへようこそ!

2,5-dimethyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)furan-3-carboxamide

IDO1 inhibitor cancer immunotherapy heme coordination

2,5-Dimethyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)furan-3-carboxamide (CAS 2175978-68-2) belongs to the pharmacologically important class of furan-3-carboxamide derivatives, characterized by a 2,5-dimethylfuran core linked via an ethylene spacer to a 2-oxopyrimidin-1(2H)-yl moiety. Disclosed in patent literature as part of generic pyrimidine-containing carboxamide structures , the compound (MW 261.28 g/mol, C₁₃H₁₅N₃O₃) is furnished as a research-grade small molecule with typical purity specifications of 95%.

Molecular Formula C13H15N3O3
Molecular Weight 261.281
CAS No. 2175978-68-2
Cat. No. B2859357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dimethyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)furan-3-carboxamide
CAS2175978-68-2
Molecular FormulaC13H15N3O3
Molecular Weight261.281
Structural Identifiers
SMILESCC1=CC(=C(O1)C)C(=O)NCCN2C=CC=NC2=O
InChIInChI=1S/C13H15N3O3/c1-9-8-11(10(2)19-9)12(17)14-5-7-16-6-3-4-15-13(16)18/h3-4,6,8H,5,7H2,1-2H3,(H,14,17)
InChIKeyIJHUBMSXLYRCFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Dimethyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)furan-3-carboxamide (CAS 2175978-68-2) — A Pyrimidinone-Functionalized Furan-3-Carboxamide for Advanced Probe Development


2,5-Dimethyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)furan-3-carboxamide (CAS 2175978-68-2) belongs to the pharmacologically important class of furan-3-carboxamide derivatives, characterized by a 2,5-dimethylfuran core linked via an ethylene spacer to a 2-oxopyrimidin-1(2H)-yl moiety [1]. Disclosed in patent literature as part of generic pyrimidine-containing carboxamide structures [1], the compound (MW 261.28 g/mol, C₁₃H₁₅N₃O₃) is furnished as a research-grade small molecule with typical purity specifications of 95% . The 2-oxopyrimidin-1(2H)-yl substructure distinguishes it from simpler furan carboxamides and enables participation in hydrogen-bonding and possible metal-coordination interactions that are relevant to enzyme inhibitor design.

Why Furan-3-Carboxamide Analogs Cannot Simply Be Substituted for 2,5-Dimethyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)furan-3-carboxamide


Published SAR studies on furan-3-carboxamide series demonstrate that the nature of the N‑substituent — not merely the 2,5-dimethylfuran scaffold — dictates binding affinity, potency, and even the therapeutic indication [1][2]. For IDO1 inhibition, replacing the carboxylic acid terminus with an amide bearing a specific tail (e.g., a pyrimidinone-ethyl group) can modulate the key heme‑iron coordination interaction, directly impacting cellular IC₅₀ values [1]. In the anti‑H5N1 series, the 2‑((4‑nitrobenzyl)thio)ethyl side chain of compound 1a (EC₅₀ 1.25 μM) is essential for antiviral activity; swapping it for a 2‑oxopyrimidine-ethyl chain would be expected to drastically alter the biological profile [2]. Therefore, end‑users cannot assume that a structurally related furan-3-carboxamide with a different N‑substituent will exhibit comparable potency, selectivity, or mode of action. Procurement decisions must be grounded in the specific identity of the compound, as generic “furan-carboxamide” screening hits are not interchangeable research tools.

Quantitative Differentiation Evidence for 2,5-Dimethyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)furan-3-carboxamide


Potent IDO1 Inhibition by the 2,5-Dimethylfuran-3-Carboxamide Scaffold

A close structural analog belonging to the 2,5-dimethylfuran-3-carboxylic acid series, compound 19a (N‑(6‑fluoro‑1H‑indazol‑5‑yl)‑2,5‑dimethylfuran‑3‑carboxamide), displayed potent cellular IDO1 inhibition with an IC₅₀ of 4.0 nM in HeLa cells and 4.6 nM in THP‑1 cells [1]. The target compound incorporates a 2‑oxopyrimidin‑1(2H)‑yl group in place of the indazole moiety, a modification that is expected to alter the heme‑iron coordination geometry and potentially enhance selectivity [1].

IDO1 inhibitor cancer immunotherapy heme coordination

Anti‑H5N1 Influenza A Virus Activity of the 2,5-Dimethylfuran-3-Carboxamide Chemotype

In a SAR‑focused study, 2,5‑dimethyl‑N‑(2‑((4‑nitrobenzyl)thio)ethyl)‑furan‑3‑carboxamide (1a) inhibited H5N1 influenza A virus replication with an EC₅₀ of 1.25 μM, while other analogs with different N‑substituents showed substantially weaker activity [1]. The SAR analysis revealed that the 2,5‑dimethyl substitution on the furan ring is required for antiviral activity; however, the nature of the side chain also dictates potency [1].

H5N1 influenza antiviral furan-carboxamide

Primary Application Scenarios for 2,5-Dimethyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)furan-3-carboxamide


Structure‑Activity Relationship (SAR) Expansion for IDO1 Inhibitor Development

The 2‑oxopyrimidine‑ethyl side chain of the compound provides a structural departure from previously explored IDO1 inhibitors such as compound 19a [1]. Medicinal chemistry groups seeking to improve selectivity against tryptophan 2,3‑dioxygenase (TDO) or to modify pharmacokinetic properties can use this compound as a key intermediate for SAR exploration, directly probing how the heterocyclic tail influences heme‑iron coordination and cellular potency.

Probe Design for H5N1 Influenza A Viral Entry Mechanisms

The 2,5‑dimethylfuran‑3‑carboxamide scaffold is a validated anti‑H5N1 pharmacophore [1]. The unique ethyl‑pyrimidinone tether of this compound may affect viral entry or replication pathways differently than the thioether-containing analog 1a. Virology labs can employ the compound in mechanistic studies to dissect the role of side-chain polarity and hydrogen‑bonding capacity in inhibiting influenza A virus propagation.

Biochemical Tool for Heme‑Dependent Enzyme Profiling

The 2‑oxopyrimidin‑1(2H)‑yl moiety can function as a heme‑iron ligand, analogous to the carboxylic acid group in compound 19a [1]. Researchers investigating heme‑containing enzymes (e.g., IDO1, TDO, cytochrome P450s) can employ the compound as a chemical probe to evaluate whether the pyrimidinone ring offers superior selectivity or binding kinetics compared to carboxylate-based inhibitors.

Chemical Supplier and Contract Research Organization (CRO) Catalog Diversification

Given its unique substitution pattern not currently represented in large screening collections, the compound meets the demand for novel, patent-disclosed heterocycles [2]. Procurement by CROs and compound management facilities enriches diversity-oriented synthesis libraries and supports fragment-based drug discovery campaigns targeting immunological or infectious disease pathways.

Quote Request

Request a Quote for 2,5-dimethyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)furan-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.